Z-Leu-ONp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

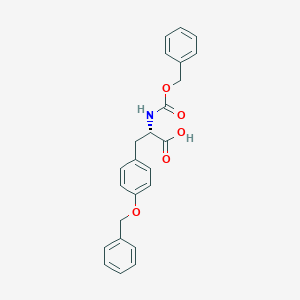

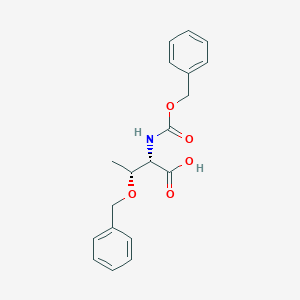

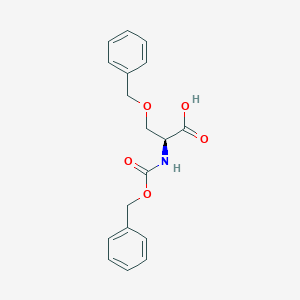

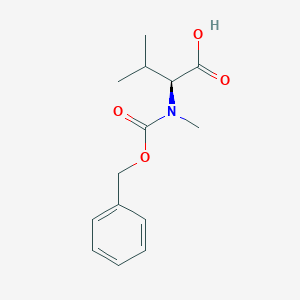

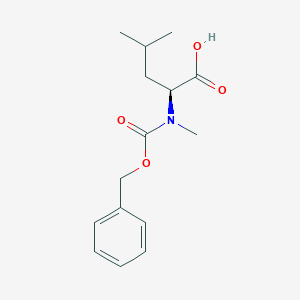

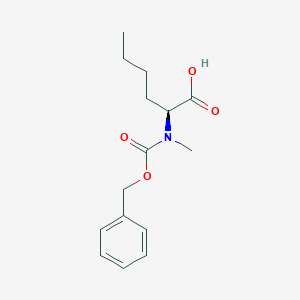

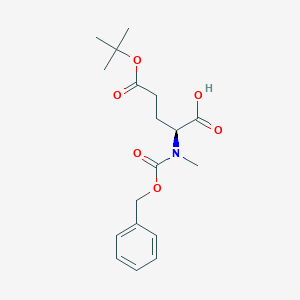

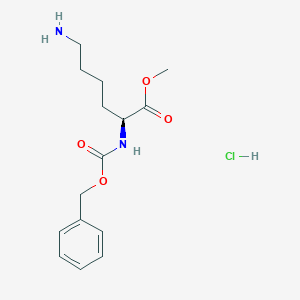

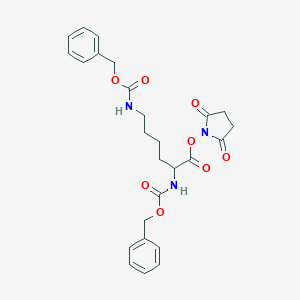

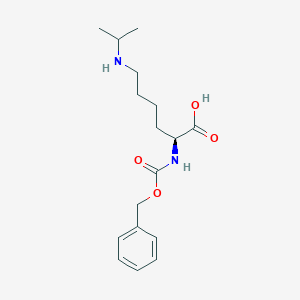

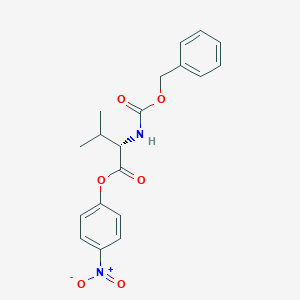

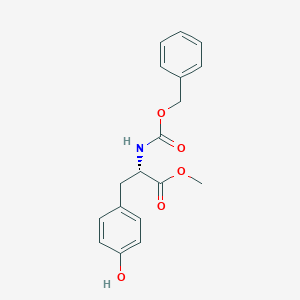

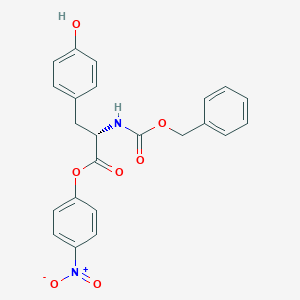

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, also known as (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酶动力学研究

Z-Leu-ONp 广泛用于酶动力学研究,特别是针对靶向肽键的酶。 该化合物作为显色底物,在酶促反应后释放有色产物,可以使用分光光度法进行定量测量 . 这种应用对于理解酶的特异性、机制和抑制至关重要。

蛋白酶活性测定

在蛋白酶测定中,this compound 用作底物来测量蛋白水解酶的活性。 通过定量释放的硝基苯酚部分,研究人员可以确定蛋白酶活性,这在各种生物过程和疾病状态中至关重要 .

药物研究

This compound 用于药物研究开发新药。它有助于筛选羧肽酶等酶的抑制剂,这些酶在肽类药物的代谢中发挥作用。 这种筛选对于识别潜在的治疗剂至关重要 .

生化途径分析

该化合物用于分析涉及氨基酸代谢的生化途径。 通过追踪 this compound 经历的酶促反应,科学家可以绘制出代谢途径并识别关键调控点 .

工业酶应用

在工业环境中,this compound 可用于评估制造过程中使用的酶的效率,例如那些参与食品加工或纺织品生产的酶。 监测酶活性可确保质量控制和过程优化 .

教育目的

This compound 也用于学术环境中进行酶作用的教学演示。 其清晰的比色变化使其成为教授酶学和生物化学概念的绝佳工具 .

诊断工具开发

研究人员使用 this compound 开发针对蛋白酶活性是标志物的疾病的诊断工具。 例如,某些蛋白酶水平升高可能表明癌症或炎症,使用 this compound 的测定可以帮助早期检测 .

合成化学

在合成化学中,this compound 用作合成更复杂分子的构建块。 其反应性酯基可用于各种偶联反应,以创建具有潜在生物活性的新化合物 .

作用机制

Target of Action

It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase .

Mode of Action

As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu .

Result of Action

The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity .

属性

IUPAC Name |

(4-nitrophenyl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-87-0 |

Source

|

| Record name | L-Leucine, 4-nitrophenyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is the function of Z-Leu-ONp in peptide synthesis, and why is it used in this specific research?

A1: this compound serves as an activated form of the amino acid leucine, used for introducing leucine into a growing peptide chain during synthesis. It is specifically utilized in the research paper for the synthesis of a luteinizing hormone-releasing hormone (LH-RH) analogue.

Q2: Could you elaborate on the specific reaction where this compound is involved in the synthesis of the LH-RH analogue?

A2: In the synthesis described in the research paper , this compound is reacted with a deprotected tripeptide with the sequence Arg(Tos)-Pro-Gly, where "Arg(Tos)" represents arginine with a tosyl protecting group on its side chain. The reaction occurs specifically at the free amino terminus of the arginine residue. The 4-nitrophenoxy group of this compound acts as a leaving group, allowing the formation of a peptide bond between the carboxyl group of the leucine residue and the amino group of the arginine residue. This results in the formation of a protected tetrapeptide with the sequence Z-Leu-Arg(Tos)-Pro-Gly, extending the peptide chain towards the final LH-RH analogue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。